N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
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Overview
Description
N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an acetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide typically involves the following steps:
Formation of the Sulfonyl Chloride: The starting material, 2,4,5-trimethylbenzenesulfonyl chloride, is prepared by reacting 2,4,5-trimethylbenzene with chlorosulfonic acid.
Amidation Reaction: The sulfonyl chloride is then reacted with 3-aminophenylacetamide in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Purification: The crude product is purified by recrystallization or column chromatography to obtain the desired this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfonic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound serves as an intermediate in the preparation of more complex organic molecules.
Material Science: It is utilized in the development of novel materials with specific properties, such as polymers and coatings.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide involves its interaction with specific molecular targets. The sulfonyl group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or disruption of protein-protein interactions. The acetamide group can further enhance the binding affinity and specificity of the compound towards its targets.
Comparison with Similar Compounds
Similar Compounds
- N-(4-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
- N-(3-{[(2,4,6-trimethylphenyl)sulfonyl]amino}phenyl)acetamide
- N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)propionamide
Uniqueness
N-(3-{[(2,4,5-trimethylphenyl)sulfonyl]amino}phenyl)acetamide is unique due to the specific positioning of the sulfonyl and acetamide groups, which can influence its chemical reactivity and biological activity. The presence of the 2,4,5-trimethylphenyl group also imparts distinct steric and electronic properties, differentiating it from other similar compounds.
Properties
Molecular Formula |
C17H20N2O3S |
---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
N-[3-[(2,4,5-trimethylphenyl)sulfonylamino]phenyl]acetamide |
InChI |
InChI=1S/C17H20N2O3S/c1-11-8-13(3)17(9-12(11)2)23(21,22)19-16-7-5-6-15(10-16)18-14(4)20/h5-10,19H,1-4H3,(H,18,20) |
InChI Key |
AOMORGCCOHIJII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)NC(=O)C)C |
Origin of Product |
United States |
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